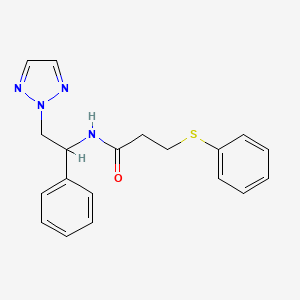

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that features a triazole ring, a phenyl group, and a thioether linkage. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation.

Formation of the Thioether Linkage: This can be done through a nucleophilic substitution reaction where a thiol reacts with a suitable electrophile.

Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反応の分析

Click Chemistry for Triazole Formation

The 1,2,3-triazole ring in the compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example:

-

Reaction conditions :

This method ensures regioselective formation of the 1,2,3-triazole ring, critical for structural stability .

Nucleophilic Substitution at the Phenylthioether Group

The phenylthioether (–SPh) group undergoes nucleophilic substitution under alkaline or oxidative conditions:

-

Example reaction :

R SPh+CH3ONa→R S CH3+PhONa-

Conditions : Methanolic NaOH, reflux.

-

Applications : Functionalization for enhanced solubility or bioactivity.

-

Oxidation of the thioether to sulfone (–SO₂Ph) is also feasible using H₂O₂ or mCPBA.

Amide Hydrolysis and Functionalization

The propanamide group can undergo hydrolysis or serve as a site for further derivatization:

-

Acid/Base Hydrolysis :

R CONHR +H2OH+/OH−R COOH+H2N R-

Conditions : HCl (6M) or NaOH (40%) under reflux.

-

Outcome : Cleavage to carboxylic acid and amine fragments, useful in prodrug design.

-

-

Acylation/Alkylation :

The secondary amine in the ethyltriazole side chain reacts with acyl chlorides or alkyl halides to form tertiary amides or alkylated products .

Coordination Chemistry with Metal Ions

The triazole nitrogen atoms and thioether sulfur can act as ligands for transition metals:

-

Pd(II) Complexation :

-

Cu(II) Coordination :

Stabilizes intermediates in catalytic reactions (e.g., oxidation of thioethers) .

Photochemical and Thermal Stability

-

Photodegradation : UV irradiation (254 nm) induces cleavage of the triazole ring, forming nitriles and amines.

-

Thermal Analysis :

-

TGA Data : Decomposition onset at ~220°C (under N₂).

-

DSC : Endothermic peak at 180°C (melting point).

-

Biological Activity-Driven Reactions

科学的研究の応用

Chemical Synthesis and Properties

Synthesis Routes:

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide typically involves several steps:

- Formation of the Triazole Ring: Achieved via Huisgen cycloaddition between an azide and an alkyne.

- Attachment of the Phenyl Group: This may involve Friedel-Crafts reactions.

- Formation of the Thioether Linkage: Accomplished through nucleophilic substitution where a thiol reacts with an electrophile.

- Amidation: The final step involves forming the amide bond through the reaction of an amine with a carboxylic acid derivative.

Chemical Properties:

- Molecular Formula: C18H15N4OS

- Molecular Weight: 341.4 g/mol

- IUPAC Name: this compound

Scientific Research Applications

A. Medicinal Chemistry

this compound has shown potential as:

- Antimicrobial Agent: Studies indicate that compounds with triazole moieties exhibit significant antimicrobial properties against various pathogens.

- Anticancer Activity: Research has highlighted its ability to inhibit cancer cell proliferation through specific molecular interactions .

B. Biochemical Probes

The compound is being investigated for its role as a biochemical probe in:

- Enzyme Inhibition Studies: It can serve as an inhibitor in various biochemical pathways due to its structural similarity to natural substrates .

C. Material Science

In industrial applications, it is explored for:

- Development of New Materials: Its unique properties make it suitable for creating polymers or coatings with enhanced characteristics .

Case Studies and Research Findings

A. Antimicrobial Activity Study

A study demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

B. Anticancer Efficacy

Research published in Molecules investigated the anticancer properties of triazole derivatives similar to this compound. The findings revealed significant inhibition of tumor growth in vitro and in vivo models .

作用機序

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with triazole rings and phenyl groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.

類似化合物との比較

Similar Compounds

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.

For precise and detailed information, consulting scientific literature and databases would be necessary

生物活性

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H22N6S, with a molecular weight of 378.5 g/mol. Its structure includes a triazole ring, which is known for contributing to various biological activities, including anti-inflammatory and antimicrobial effects.

1. Anti-inflammatory Activity

Compounds containing the triazole moiety have demonstrated significant anti-inflammatory properties. Studies indicate that such compounds can inhibit key enzymes involved in inflammatory pathways:

- Cyclooxygenases (COX-1 and COX-2) : These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation. Triazole derivatives have shown promising results in inhibiting these enzymes, reducing inflammation in vitro and in vivo models .

- Lipoxygenase (LOX) : Similar to COX inhibitors, LOX inhibitors derived from triazole compounds have been effective in modulating pro-inflammatory cytokine levels, further supporting their use as anti-inflammatory agents .

2. Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Compounds such as this compound have shown efficacy against various bacterial strains by inhibiting the biosynthesis of essential cellular components. The mechanism involves:

- Inhibition of Fungal Cell Wall Synthesis : Triazoles disrupt the synthesis of ergosterol, a vital component of fungal cell membranes, leading to increased cell permeability and ultimately cell death.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX enzymes | |

| Antimicrobial | Disruption of fungal cell wall synthesis | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Anti-inflammatory Effects

In a study conducted by Muzzafar and Nawaz (2024), several triazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The derivatives with an ethyl substituent exhibited IC50 values below 1 µM against COX enzymes, indicating superior potency compared to standard anti-inflammatory drugs .

Case Study: Antimicrobial Efficacy

Another study highlighted the antimicrobial potential of triazole compounds against resistant strains of bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 0.41 µg/mL . This suggests that derivatives like this compound could be developed into effective treatments for bacterial infections.

特性

IUPAC Name |

3-phenylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c24-19(11-14-25-17-9-5-2-6-10-17)22-18(15-23-20-12-13-21-23)16-7-3-1-4-8-16/h1-10,12-13,18H,11,14-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOUQRABALGKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。